3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
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Overview
Description
3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.
Functionalization: The compound can be functionalized at various positions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-ones, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing biologically active compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various molecular targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, allowing it to interact with enantioselective proteins and enzymes . Molecular docking studies have shown that the compound can bind to targets like HDAC2 and PHB2, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 2-(pyridin-2-yl)pyrimidine derivatives, also exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring with chlorine and fluorine substituents on the pyridine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C9H10ClFN2 |
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Molecular Weight |
200.64 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10ClFN2/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m0/s1 |
InChI Key |
BOVWNWQLMQRQFL-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(N=CC(=C2)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC(=C2)F)Cl |
Origin of Product |
United States |
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